molecular formula C7H11N3O2 B6251396 1-methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1248247-21-3

1-methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B6251396
CAS RN: 1248247-21-3
M. Wt: 169.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of 1,2,3-triazole . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is very often seen in experimental drug candidates and approved drugs .


Synthesis Analysis

A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . 2-Ynoic acids were also used as small-chain alkyne donors in a decarboxylation/cycloaddition cascade, allowing gaseous reagents to be bypassed, delivering desired triazoles in high yields .


Molecular Structure Analysis

The molecular formula of 1H-1,2,3-Triazole-4-carboxylic acid is CHNO with an average mass of 113.075 Da and a monoisotopic mass of 113.022530 Da .


Chemical Reactions Analysis

The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionised the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process . It became the prototypical example of a ‘click reaction’ as defined by Sharpless .

Mechanism of Action

Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . Future research may focus on developing new synthesis methods, exploring its potential biological activities, and designing new drug candidates based on the triazole structure .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of propargyl alcohol with methyl azide to form 1-methyl-4-propargyloxycarbonyl-1H-1,2,3-triazole. This intermediate is then reacted with propylmagnesium bromide to form 1-methyl-5-propyl-1H-1,2,3-triazole. Finally, the carboxylic acid group is introduced through a hydrolysis reaction using hydrochloric acid.", "Starting Materials": [ "Propargyl alcohol", "Methyl azide", "Propylmagnesium bromide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Propargyl alcohol is reacted with methyl azide in the presence of a copper catalyst to form 1-methyl-4-propargyloxycarbonyl-1H-1,2,3-triazole.", "Step 2: 1-methyl-4-propargyloxycarbonyl-1H-1,2,3-triazole is reacted with propylmagnesium bromide to form 1-methyl-5-propyl-1H-1,2,3-triazole.", "Step 3: 1-methyl-5-propyl-1H-1,2,3-triazole is hydrolyzed using hydrochloric acid to introduce the carboxylic acid group and form 1-methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid." ] }

CAS RN

1248247-21-3

Product Name

1-methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Molecular Formula

C7H11N3O2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.